molecular formula C11H19N7O2 B079374 (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine CAS No. 13017-47-5

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Cat. No.: B079374
CAS No.: 13017-47-5
M. Wt: 281.31 g/mol
InChI Key: PDVPMTPDISUWSY-UHFFFAOYSA-N
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Description

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of two morpholine rings attached to a triazine core, along with a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine typically involves the reaction of cyanuric chloride with morpholine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution of chloride ions with morpholine . The resulting intermediate is then reacted with hydrazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran or water, often under mild to moderate heating .

Major Products Formed

The major products formed from reactions involving this compound include amides, esters, and other substituted triazine derivatives .

Mechanism of Action

The mechanism of action of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine involves its ability to act as a condensing agent, facilitating the formation of amide and ester bonds. This is achieved through the activation of carboxylic acids, which then react with amines or alcohols to form the desired products . The compound’s molecular targets and pathways are primarily related to its role in these chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is unique due to the presence of both morpholine and hydrazine groups, which confer distinct reactivity and potential applications compared to other triazine derivatives. Its ability to act as a versatile condensing agent makes it valuable in various synthetic processes.

Properties

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N7O2/c12-16-9-13-10(17-1-5-19-6-2-17)15-11(14-9)18-3-7-20-8-4-18/h1-8,12H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVPMTPDISUWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292220
Record name STK092848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13017-47-5
Record name NSC80865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK092848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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